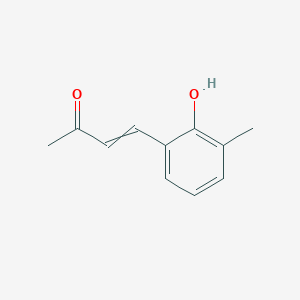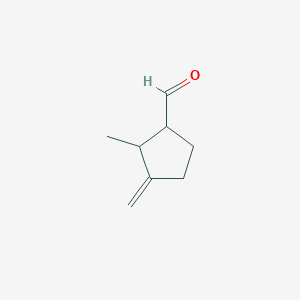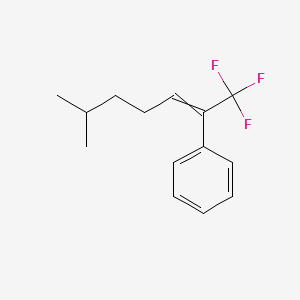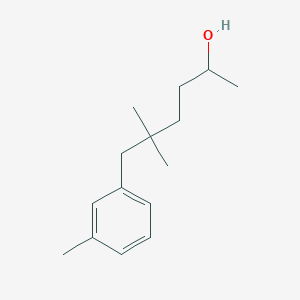![molecular formula C13H21N5O B14227404 N-(6-Aminopyridin-2-yl)-N'-[2-(piperidin-1-yl)ethyl]urea CAS No. 827589-15-1](/img/structure/B14227404.png)
N-(6-Aminopyridin-2-yl)-N'-[2-(piperidin-1-yl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Aminopyridin-2-yl)-N’-[2-(piperidin-1-yl)ethyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with an amino group at the 6-position and a urea linkage connecting it to a piperidine ring. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminopyridin-2-yl)-N’-[2-(piperidin-1-yl)ethyl]urea typically involves the following steps:
Starting Materials: The synthesis begins with 6-aminopyridine and 2-(piperidin-1-yl)ethylamine.
Formation of Urea Linkage: The two starting materials are reacted with a suitable isocyanate or carbodiimide to form the urea linkage. This reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N-(6-Aminopyridin-2-yl)-N’-[2-(piperidin-1-yl)ethyl]urea may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Automated Processes: Employing automated processes for mixing, reaction control, and purification to ensure consistency and efficiency.
Quality Control: Implementing stringent quality control measures to monitor the purity and yield of the final product.
化学反応の分析
Types of Reactions
N-(6-Aminopyridin-2-yl)-N’-[2-(piperidin-1-yl)ethyl]urea can undergo various types of chemical reactions, including:
Oxidation: The amino group on the pyridine ring can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
科学的研究の応用
N-(6-Aminopyridin-2-yl)-N’-[2-(piperidin-1-yl)ethyl]urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(6-Aminopyridin-2-yl)-N’-[2-(piperidin-1-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Pathway Involvement: The compound can influence various biochemical pathways, leading to changes in cellular functions and responses.
類似化合物との比較
Similar Compounds
N-(6-Aminopyridin-2-yl)-N’-[2-(morpholin-4-yl)ethyl]urea: Similar structure but with a morpholine ring instead of a piperidine ring.
N-(6-Aminopyridin-2-yl)-N’-[2-(pyrrolidin-1-yl)ethyl]urea: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
N-(6-Aminopyridin-2-yl)-N’-[2-(azepan-1-yl)ethyl]urea: Similar structure but with an azepane ring instead of a piperidine ring.
Uniqueness
N-(6-Aminopyridin-2-yl)-N’-[2-(piperidin-1-yl)ethyl]urea is unique due to its specific combination of a pyridine ring with an amino group and a piperidine ring connected via a urea linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
827589-15-1 |
|---|---|
分子式 |
C13H21N5O |
分子量 |
263.34 g/mol |
IUPAC名 |
1-(6-aminopyridin-2-yl)-3-(2-piperidin-1-ylethyl)urea |
InChI |
InChI=1S/C13H21N5O/c14-11-5-4-6-12(16-11)17-13(19)15-7-10-18-8-2-1-3-9-18/h4-6H,1-3,7-10H2,(H4,14,15,16,17,19) |
InChIキー |
IHYCHPRHMOCCML-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCNC(=O)NC2=CC=CC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B14227321.png)

![4-Ethenyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14227340.png)
![1-[4-(5-Acetyl-6-methylpyridin-2-yl)phenyl]ethan-1-one](/img/structure/B14227349.png)
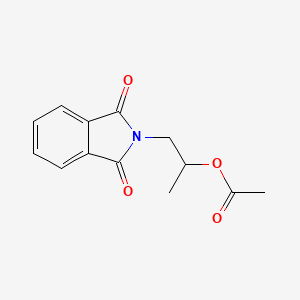
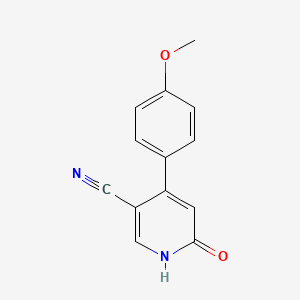
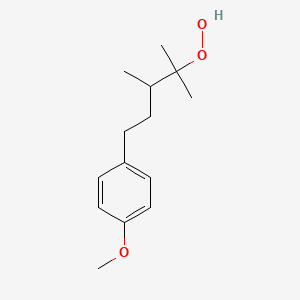

![(2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol](/img/structure/B14227382.png)
